molecular formula C7H10O2 B6146109 5-methylcyclopent-1-ene-1-carboxylic acid CAS No. 53623-50-0

5-methylcyclopent-1-ene-1-carboxylic acid

Cat. No.: B6146109
CAS No.: 53623-50-0
M. Wt: 126.15 g/mol
InChI Key: WDJACUIKSWQWOE-UHFFFAOYSA-N
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Description

5-methylcyclopent-1-ene-1-carboxylic acid is an organic compound with the molecular formula C7H10O2. It is a derivative of cyclopentene, featuring a carboxylic acid group and a methyl group attached to the cyclopentene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methylcyclopent-1-ene-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-methylcyclopent-1-ene with carbon dioxide in the presence of a catalyst to form the carboxylic acid group. The reaction conditions often require elevated temperatures and pressures to facilitate the cyclization and carboxylation processes .

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-methylcyclopent-1-ene-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes .

Scientific Research Applications

5-methylcyclopent-1-ene-1-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism by which 5-methylcyclopent-1-ene-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways and cellular processes. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

    Cyclopent-1-ene-1-carboxylic acid: Lacks the methyl group, resulting in different chemical properties and reactivity.

    5-methylcyclopent-1-ene-1-ol: Contains a hydroxyl group instead of a carboxylic acid group, leading to different applications and reactivity.

    5-methylcyclopent-1-ene-1-amine:

Uniqueness

5-methylcyclopent-1-ene-1-carboxylic acid is unique due to the presence of both a methyl group and a carboxylic acid group on the cyclopentene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

CAS No.

53623-50-0

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

5-methylcyclopentene-1-carboxylic acid

InChI

InChI=1S/C7H10O2/c1-5-3-2-4-6(5)7(8)9/h4-5H,2-3H2,1H3,(H,8,9)

InChI Key

WDJACUIKSWQWOE-UHFFFAOYSA-N

Canonical SMILES

CC1CCC=C1C(=O)O

Purity

95

Origin of Product

United States

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